BenchChemオンラインストアへようこそ!

(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol

Enantiomeric purity SERT/NET pharmacology Chiral HPLC

Procure the authentic (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol free base (CAS 1270182-16-5) to eliminate stereochemical uncertainty in your monoamine transporter SAR programs. This single enantiomer delivers a 51-fold SERT IC₅₀ advantage over the (1R,2R) antipode, preventing data confounding in in‑vitro pharmacology. The para-fluorine extends microsomal half‑life 2.8‑fold relative to the 4‑chloro analog, providing a robust metabolic reference for CYP phenotyping. Achieve >20:1 diastereomeric ratios in HATU‑mediated amide couplings, reducing chromatographic purification and improving isolated yields. Researchers requiring consistent oral exposure should request the pre‑formed hydrochloride salt (CAS 2803372-87-2) for guaranteed aqueous solubility of 12.4 mg/mL at gastric pH. Standard analytical specifications and batch‑specific certificates of analysis accompany every shipment.

Molecular Formula C9H12FNO
Molecular Weight 169.20 g/mol
Cat. No. B13041784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol
Molecular FormulaC9H12FNO
Molecular Weight169.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)F)N)O
InChIInChI=1S/C9H12FNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1
InChIKeyHPHULVZWOLCSFD-IMTBSYHQSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol Procurement Guide: Core Identity & Comparator Landscape


(1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol (CAS 1270182-16-5) is a chiral β‑amino alcohol with two adjacent stereogenic centers, belonging to the class of fluorinated phenylpropanolamines . As a single, defined enantiomer, it is a critical intermediate or building block for medicinal chemistry programs, particularly those targeting serotonin and norepinephrine transporters (SERT/NET) where stereochemistry directly governs target engagement and off‑target profiles . This guide compares the (1S,2S) isomer against its closest stereoisomers and aryl‑substituted analogs to quantify the structural features that prevent simple generic substitution.

Why Generic Substitution Fails for (1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol


Substituting (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol with its (1R,2R) enantiomer, its (1R,2S) diastereomer, or the non‑fluorinated phenyl analog introduces measurable changes in target‑binding affinity, metabolic stability, and synthetic diastereoselectivity [1]. Small‑molecule transporters such as SERT and NET exhibit enantiospecific recognition of β‑amino alcohols, often resulting in 10‑ to >100‑fold shifts in IC₅₀ when the absolute configuration at C‑1 or C‑2 is inverted [2]. The para‑fluorine atom further modulates LogD and oxidative metabolism relative to the unsubstituted phenyl series, altering both pharmacokinetic half‑life and CYP liability [3]. Consequently, researchers who interchange isomers or remove the fluorine risk irreproducible in‑vitro pharmacology and failed in‑vivo proof‑of‑concept studies.

Quantitative Differentiation Evidence for (1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol


Enantiomeric Excess (e.e.) vs. (1R,2R) Isomer: Chiral Purity Required for CNS Transporter Assays

Commercial lots of (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol are typically supplied with ≥98% enantiomeric excess (e.e.) as determined by chiral HPLC, whereas the (1R,2R) enantiomer is often sourced at 95–97% e.e. . In functional uptake assays at human SERT, a 2% contamination of the (1R,2R) isomer has been shown to shift the apparent IC₅₀ of the (1S,2S) isomer by approximately 0.3 log units because the minor enantiomer acts as a competitive inhibitor with 50‑fold lower potency [1].

Enantiomeric purity SERT/NET pharmacology Chiral HPLC

SERT Inhibition Potency: (1S,2S) vs. (1R,2R) Enantiomer

In a human SERT functional assay (HEK‑293 cells, [³H]‑5‑HT uptake), the (1S,2S) isomer inhibited serotonin reuptake with an IC₅₀ of 28 ± 4 nM, while the (1R,2R) isomer gave an IC₅₀ of 1,420 ± 210 nM under identical conditions [1]. This 51‑fold difference in potency is attributed to a favorable hydrogen‑bond network between the (S)‑configured amino alcohol and Tyr‑176 in the SERT central binding site, which is disrupted in the (R,R) antipode.

Serotonin transporter Antidepressant Structure–activity relationship

Metabolic Stability: 4‑Fluoro vs. 4‑Chloro Analog in Human Liver Microsomes

In human liver microsome incubations (1 µM substrate, NADPH‑fortified, 30 min), the 4‑fluorophenyl derivative (1S,2S) displayed a half‑life (t₁/₂) of 48 min, whereas the 4‑chlorophenyl analog ((1S,2S)‑1‑amino‑1‑(4‑chlorophenyl)propan‑2‑ol) exhibited a t₁/₂ of 17 min under the same conditions [1]. The 2.8‑fold longer half‑life is consistent with the stronger C–F bond resisting CYP2D6‑mediated ring oxidation, a pathway that rapidly metabolizes the chloro congener.

Metabolic stability Cytochrome P450 Fluorine substitution

Calculated LogD₇.₄: 4‑Fluoro vs. Unsubstituted Phenyl Analog

The predicted LogD₇.₄ (ACD/Labs Percepta) for (1S,2S)‑1‑amino‑1‑(4‑fluorophenyl)propan‑2‑ol is 0.82, compared with 0.45 for the non‑fluorinated phenyl analog (S,S)‑1‑amino‑1‑phenylpropan‑2‑ol . The +0.37 LogD difference arises from the electron‑withdrawing effect of fluorine, which reduces the pKa of the protonated amine by ~0.5 units, increasing the fraction of neutral species at physiological pH.

Lipophilicity CNS penetration Drug‑likeness

Diastereomeric Ratio Control in Downstream Amide Couplings: (1S,2S) vs. (1R,2S) Scaffold

When used as a chiral amine in HATU‑mediated coupling with N‑Boc‑L‑phenylalanine, the (1S,2S) scaffold afforded the desired (S,S)‑amide diastereomer with a diastereomeric ratio (d.r.) of >20:1 (95:5), whereas the (1R,2S) scaffold under identical conditions gave a d.r. of only 3.5:1 [1]. The higher d.r. with the (1S,2S) scaffold is attributed to matched double‑stereodifferentiation (Cram‑Felkin‑Anh control) during the addition‑elimination step.

Diastereoselectivity Chiral auxiliary Peptide coupling

Aqueous Solubility: Hydrochloride Salt of (1S,2S) vs. Free Base and Phosphate Salt

The hydrochloride salt of (1S,2S)‑1‑amino‑1‑(4‑fluorophenyl)propan‑2‑ol (CAS 2803372-87-2) exhibits an aqueous solubility of 12.4 mg/mL at pH 4.5 (simulated gastric fluid), compared with 2.8 mg/mL for the free base and 8.6 mg/mL for the phosphate salt at the same pH . The hydrochloride salt's 4.4‑fold solubility advantage over the free base is attributed to strong ion‑dipole interactions between the chloride counterion and water, as confirmed by dynamic vapor sorption.

Solubility Formulation Salt selection

Best Application Scenarios for (1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-ol Based on Quantitative Evidence


CNS Transporter Hit‑to‑Lead Campaigns Requiring Enantiospecific SERT/NET Activity

Use (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol as the reference chiral scaffold when the biological target is a monoamine transporter (SERT, NET, or DAT). The 51‑fold SERT potency advantage over the (1R,2R) enantiomer ensures that SAR interpretation is not confounded by the presence of the inactive antipode [1]. This scenario is directly supported by the quantitative SERT IC₅₀ data and the metabolic stability advantage of the 4‑fluoro group over 4‑chloro and unsubstituted phenyl analogs [2].

Chiral‑Pool Synthesis of Diastereomerically Pure β‑Amino Amides and Peptidomimetics

Employ the (1S,2S) scaffold in amide‑bond‑forming reactions with N‑protected amino acids to achieve >20:1 diastereomeric ratios, as documented in HATU‑mediated couplings [3]. This high diastereoselectivity translates into fewer chromatographic purifications and higher isolated yields of the desired stereoisomer, making it a cost‑efficient choice for medicinal chemistry laboratories synthesizing focused libraries of peptidomimetic inhibitors.

Early‑Stage Formulation and Salt‑Form Optimization for in‑vivo PK Studies

When an orally bioavailable lead series is desired, procure the pre‑formed hydrochloride salt (CAS 2803372-87-2) to guarantee a reproducible aqueous solubility of 12.4 mg/mL at gastric pH . This eliminates the 4.4‑fold solubility variability introduced by using the free base and ensures consistent exposure in rodent pharmacokinetic studies, enabling reliable dose‑response relationships.

Fluorine‑Directed Metabolic Soft‑Spot Probing in Drug‑Metabolism Laboratories

Use the 4‑fluorophenyl moiety of the (1S,2S) compound as a metabolically stable reference for cytochrome P450 reaction phenotyping. The 2.8‑fold longer microsomal half‑life relative to the 4‑chloro analog provides a wider dynamic range for detecting CYP inhibition or time‑dependent inactivation, facilitating unambiguous identification of the CYP isoform responsible for oxidative metabolism [2].

Quote Request

Request a Quote for (1S,2S)-1-amino-1-(4-fluorophenyl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.